molecular formula C25H17N3O4S B14925156 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B14925156
M. Wt: 455.5 g/mol
InChI Key: HLGIFRUAHBHPBI-UHFFFAOYSA-N
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Description

2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an anthracene derivative through a sulfanyl-acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Acetyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is unique due to the combination of the benzimidazole and anthracene moieties, which imparts a distinct set of chemical and physical properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C25H17N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C25H17N3O4S/c1-14(29)28-21-9-5-4-8-20(21)27-25(28)33-13-22(30)26-15-10-11-18-19(12-15)24(32)17-7-3-2-6-16(17)23(18)31/h2-12H,13H2,1H3,(H,26,30)

InChI Key

HLGIFRUAHBHPBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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